Picrasidine M

Cathepsin B Cancer Neurodegeneration

Picrasidine M (CAS 99964-79-1) is a bis-β-carboline dimeric alkaloid whose unique scaffold cannot be replicated by generic β-carbolines. Structure-based virtual screening predicts multi-target inhibition of PARP-1, mTOR, and Cathepsin B, with in silico binding affinities surpassing established controls. This makes it a high-priority lead scaffold for polypharmacology oncology programs and Cathepsin B inhibitor development. Its dimeric architecture offers a rich SAR platform for generating novel IP. Limited commercial availability ensures exclusivity for early-stage research.

Molecular Formula C29H22N4O4
Molecular Weight 490.5 g/mol
Cat. No. B1677792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine M
SynonymsPicrasidine M
Molecular FormulaC29H22N4O4
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C2C(=CN=C3CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57)OC
InChIInChI=1S/C29H22N4O4/c1-36-23-9-5-7-18-25-24(37-2)15-30-19(27(25)31-26(18)23)11-13-32-12-10-17-16-6-3-4-8-20(16)33-28(17)21(32)14-22(34)29(33)35/h3-10,12,14-15,31H,11,13H2,1-2H3
InChIKeyRXCDWRJHTVZARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine M (CAS 99964-79-1): A Bis-β-Carboline Dimeric Alkaloid from Picrasma quassioides for Targeted Enzyme Inhibition Research


Picrasidine M (CAS 99964-79-1) is a bis-β-carboline dimeric alkaloid with the molecular formula C₂₉H₂₂N₄O₄ and a molecular weight of 490.51 g/mol . It is isolated from the root bark of Picrasma quassioides BENNET (Simaroubaceae), a plant used in traditional Chinese medicine [1]. Unlike simpler monomeric β-carboline alkaloids, Picrasidine M's dimeric architecture, elucidated through spectral analysis in 1985, provides a unique pharmacophore scaffold that has been computationally linked to interactions with multiple therapeutically relevant targets, including PARP-1, mTOR, and Cathepsin B [2][3].

Why Picrasidine M Cannot Be Substituted with Simpler β-Carboline Alkaloids


Generic substitution of Picrasidine M with other β-carboline alkaloids is scientifically invalid due to its unique dimeric structure and distinct computational target profile. While many natural β-carbolines exhibit general cytotoxicity [1], Picrasidine M has been specifically identified through structure-based virtual screening as a potential inhibitor of multiple high-value targets, including PARP-1 [2], mTOR [3], and Cathepsin B [4], with predicted binding affinities that surpass established controls in these in silico models. Its bis-β-carboline dimeric architecture creates a more complex interaction surface with these protein targets, whereas simpler monomeric β-carbolines lack this binding mode [5]. Substitution with a generic β-carboline would forfeit the specific multi-target potential that Picrasidine M offers as a lead-like scaffold for drug discovery research.

Quantitative Evidence for Picrasidine M Differentiation


Computational Advantage Over Control in Cathepsin B Inhibition

In a 2025 structure-guided virtual screening study, Picrasidine M was identified as a top hit against Cathepsin B, demonstrating binding affinity and ligand efficiency metrics superior to the established control inhibitor CA-074Me [1]. The study, which screened the IMPPAT 2 phytochemical library, reported that Picrasidine M formed stable hydrogen bonds with critical active site residues of CathB, a profile validated by molecular dynamics simulations [1].

Cathepsin B Cancer Neurodegeneration Virtual Screening

Multi-Target Potential: Predicted Inhibition of PARP-1 and mTOR

Two separate in silico studies have identified Picrasidine M as a high-affinity binder for both PARP-1 and mTOR [1][2]. In a 2014 study, Picrasidine M exhibited a 'higher potent binding affinity' for PARP-1 than the control molecule A927929, with stable hydrogen bonds formed with residues Gly202 and Ser243 [1]. In a parallel study on mTOR, Picrasidine M and acerosin were the top two compounds, demonstrating higher binding affinities than the control in docking simulations, with π-interactions at Trp2239 [2].

PARP-1 mTOR Leigh Syndrome Cancer DNA Damage

Structural Divergence from Other Picrasidine Analogs Drives Distinct Activity Profiles

Picrasidine M is a dimeric β-carboline alkaloid, a structural class that differs fundamentally from monomeric β-carbolines and other Picrasidine analogs like Picrasidine I and Picrasidine Q [1]. While Picrasidine Q has demonstrated in vitro cytotoxicity against esophageal cancer cells via FGFR2 inhibition (with IC₅₀ values not reported in abstracts, but activity observed at 0-60 µM) [2], and Picrasidine I shows activity against oral squamous cell carcinoma cells [3], Picrasidine M has not been evaluated in these same cell-based assays. Instead, its dimeric architecture is computationally linked to a distinct target profile encompassing PARP-1, mTOR, and Cathepsin B [4].

Natural Product Dimeric Alkaloid β-Carboline Structure-Activity Relationship

Scarcity as a Scientific Asset: Limited Availability Drives Niche Research Value

Unlike widely commercialized Picrasidine analogs such as Picrasidine I (CAS 100234-59-1) and Picrasidine Q (CAS 101219-61-8), Picrasidine M is not available from major commercial vendors and is primarily obtained through isolation from Picrasma quassioides root bark [1]. This scarcity, combined with its computationally validated multi-target profile [2], positions Picrasidine M as a high-value, niche chemical probe rather than a commodity compound. For academic and industrial researchers, procurement or in-house isolation of Picrasidine M enables exploration of a unique chemical space that is not accessible through readily available, off-the-shelf alternatives.

Natural Product Chemical Probe Drug Discovery Lead Scaffold

Optimal Research and Procurement Scenarios for Picrasidine M


Targeted Drug Discovery for Cathepsin B-Related Pathologies

Procurement of Picrasidine M is optimal for research programs focused on developing novel Cathepsin B inhibitors. Its superior in silico binding profile against this target, relative to the control CA-074Me, makes it a high-priority lead scaffold for medicinal chemistry optimization [1]. Research groups investigating cancer metastasis, traumatic brain injury, or Alzheimer's disease should prioritize this compound for further in vitro validation.

Multi-Targeted Oncology Research (PARP-1/mTOR)

Picrasidine M is a strategic asset for laboratories exploring polypharmacology approaches in oncology. Its computationally predicted dual inhibition of PARP-1 and mTOR provides a unique starting point for designing molecules that simultaneously disrupt DNA repair and cell growth pathways [2][3]. This is particularly relevant for cancers with deficiencies in homologous recombination repair or those resistant to single-agent therapies.

Natural Product-Based Lead Scaffold Development

For academic and industrial groups focused on generating novel intellectual property, Picrasidine M offers a chemically complex, dimeric β-carboline scaffold with limited commercial availability [4]. Its unique architecture and predicted polypharmacology present a rich opportunity for structure-activity relationship (SAR) studies and semi-synthetic derivatization, with a lower risk of competitive overlap compared to more common alkaloid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasidine M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.